![molecular formula C8H16O2 B13580117 2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
2-[(Tert-butoxy)methyl]-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butoxy)methyl]-2-methyloxirane is an organic compound with the molecular formula C7H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butoxy group and a methyloxirane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)methyl]-2-methyloxirane typically involves the reaction of tert-butyl alcohol with an epoxide precursor under acidic or basic conditions. One common method is the reaction of tert-butyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to optimize reaction conditions and improve efficiency. These systems allow for precise control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)methyl]-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, hydrochloric acid
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Alcohols
Substitution: Functionalized oxiranes with various substituents
Scientific Research Applications
2-[(Tert-butoxy)methyl]-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)methyl]-2-methyloxirane involves its reactivity as an electrophile due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via different pathways depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes, proteins, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-methylpropane
- 2-Methyl-2-methoxybutane
- Methyl tert-butyl ether
Uniqueness
2-[(Tert-butoxy)methyl]-2-methyloxirane is unique due to its combination of a tert-butoxy group and an oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C8H16O2/c1-7(2,3)9-5-8(4)6-10-8/h5-6H2,1-4H3 |
InChI Key |
RHKIHYUHXQVNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


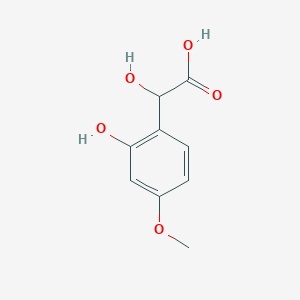
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
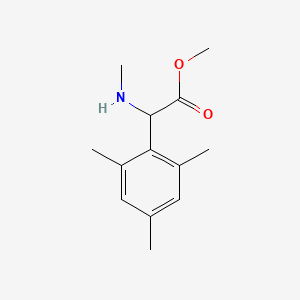
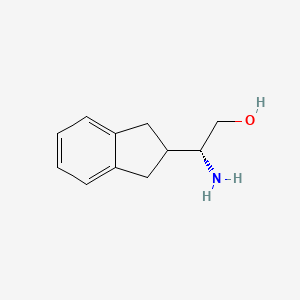
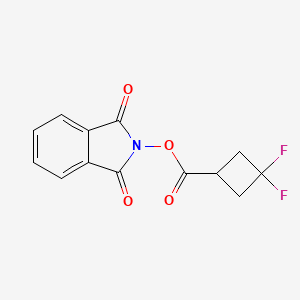
![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)

![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
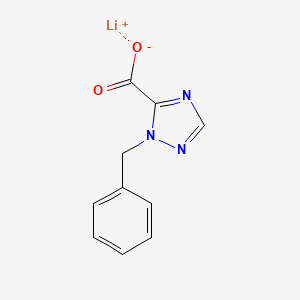
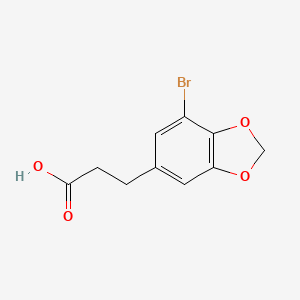
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

